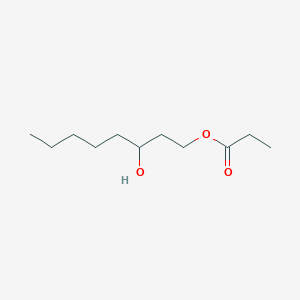
1,3-Octanediol monopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Octanediol monopropionate: is an organic compound with the molecular formula C11H22O3. It is a derivative of 1,3-octanediol, where one of the hydroxyl groups is esterified with propionic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Octanediol monopropionate can be synthesized through the esterification of 1,3-octanediol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous reactors and advanced separation techniques, such as distillation columns, are employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Octanediol monopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 1,3-Octanediol.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Octanediol monopropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antimicrobial properties and its role in preserving biological samples.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing and antimicrobial properties
Wirkmechanismus
The mechanism of action of 1,3-octanediol monopropionate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This antimicrobial activity makes it a valuable preservative in cosmetic and pharmaceutical formulations .
Vergleich Mit ähnlichen Verbindungen
1,2-Octanediol: Another diol with similar antimicrobial properties but different structural characteristics.
1,3-Propanediol: A shorter-chain diol used in similar applications but with different physical and chemical properties.
1,5-Pentanediol: A diol with a different chain length, affecting its solubility and reactivity.
Uniqueness: 1,3-Octanediol monopropionate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it particularly effective in formulations requiring both moisturizing and antimicrobial effects .
Eigenschaften
CAS-Nummer |
53554-42-0 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
3-hydroxyoctyl propanoate |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-7-10(12)8-9-14-11(13)4-2/h10,12H,3-9H2,1-2H3 |
InChI-Schlüssel |
QSXZMOSYJGTJHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCOC(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















